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molecular formula C11H8O3 B8627272 2,3-Dihydroxy-1-naphthaldehyde

2,3-Dihydroxy-1-naphthaldehyde

Cat. No. B8627272
M. Wt: 188.18 g/mol
InChI Key: HONJWUZXQQEEHP-UHFFFAOYSA-N
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Patent
US06903114B2

Procedure details

Phosphorous oxychloride (1.9 ml) was added to a solution of 2,3-dihydroxynaphthalene (3.2 g) in DMF (26 ml) at 0° C. The reaction mixture was kept for four hours at 100° C. Water (50 ml) was added to the cooled mixture and the resulting oily suspension refluxed for 20 min. The cool reaction mixture was poured into ice, filtered, washed with water and recrystallized from 2-propanol-water. Yield: 0.1 g, melting point 129-134° C.
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[OH:6][C:7]1[C:16]([OH:17])=[CH:15][C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=1.O.CN([CH:22]=[O:23])C>>[OH:6][C:7]1[C:16]([OH:17])=[CH:15][C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8]=1[CH:22]=[O:23]

Inputs

Step One
Name
Quantity
1.9 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
3.2 g
Type
reactant
Smiles
OC1=CC2=CC=CC=C2C=C1O
Name
Quantity
26 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting oily suspension refluxed for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The cool reaction mixture
ADDITION
Type
ADDITION
Details
was poured into ice
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from 2-propanol-water

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
OC1=C(C2=CC=CC=C2C=C1O)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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